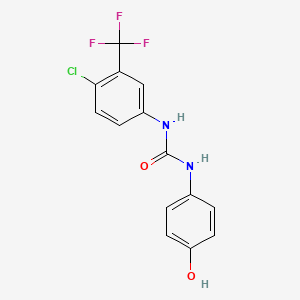

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea

Description

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea (hereafter referred to as CTP-(4-OH)-PU) is a substituted phenylurea derivative with a molecular formula of C₁₄H₉ClF₃N₂O₂ and a molecular weight of 348.68 g/mol . It features a 4-hydroxyphenyl group and a 4-chloro-3-(trifluoromethyl)phenyl moiety linked via a urea bridge. This compound has been investigated for its anticancer properties, particularly in non-small cell lung cancer (NSCLC), where it induces cell cycle arrest and apoptosis . Its synthesis typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 4-aminophenol derivatives, achieving yields of up to 83% .

Properties

IUPAC Name |

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-hydroxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClF3N2O2/c15-12-6-3-9(7-11(12)14(16,17)18)20-13(22)19-8-1-4-10(21)5-2-8/h1-7,21H,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKJVYCOMRSLHGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 4-hydroxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and consistent quality of the final product.

Chemical Reactions Analysis

Hydroxyl Group Oxidation

The 4-hydroxyphenyl group undergoes oxidation under controlled conditions. For example:

-

Quinone Formation : Oxidation with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media converts the phenolic –OH group to a quinone structure. This reaction is critical in modifying electron-transfer properties for electrochemical studies .

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄ | H₂SO₄, 60°C | 1,4-Benzoquinone derivative |

| CrO₃ | Acetic acid, RT | Semi-quinone intermediate |

Chlorine Substitution

The chlorine atom at the para position on the phenyl ring participates in nucleophilic aromatic substitution (NAS):

-

Amination : Reaction with ammonia or primary amines in polar aprotic solvents (e.g., DMF) at 80–100°C replaces Cl with –NH₂ or –NHR groups .

-

Thiol Exchange : Treatment with thiourea in ethanol yields the corresponding thioether .

| Reagent | Conditions | Product |

|---|---|---|

| NH₃ (gas) | DMF, 80°C, 12 hr | 4-Amino-3-CF₃-phenyl derivative |

| Thiourea | EtOH, reflux | Thioether analog |

Hydrolysis

The urea bond (–NH–CO–NH–) undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl at reflux cleaves the urea group into 4-chloro-3-(trifluoromethyl)aniline and 4-hydroxyaniline .

-

Basic Hydrolysis : NaOH in aqueous ethanol generates corresponding amines and CO₂ .

| Condition | Products |

|---|---|

| 6M HCl, reflux | 4-Chloro-3-CF₃-aniline + 4-Hydroxyaniline |

| 2M NaOH, EtOH/H₂O | 4-Chloro-3-CF₃-phenylamine + 4-Hydroxyphenylamine |

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aryl ring (due to –Cl and –CF₃ groups) undergoes regioselective EAS:

-

Nitration : Nitration with HNO₃/H₂SO₄ at 0°C introduces a nitro group at the meta position relative to –CF₃ .

-

Sulfonation : Fuming H₂SO₄ adds a sulfonic acid group at the ortho position.

| Reaction | Reagents | Position |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Meta |

| Sulfonation | H₂SO₄ (fuming), 50°C | Ortho |

Enzyme Inhibition

The urea moiety forms hydrogen bonds with catalytic residues in enzymes like soluble epoxide hydrolase (sEH). Structural studies show:

-

The –NH of the urea interacts with Asp³³³/Asp³³⁴ in sEH, enhancing inhibitory potency .

-

Electron-withdrawing groups (Cl, CF₃) polarize the urea N–H bond, strengthening hydrogen bonding .

| Target Enzyme | Binding Affinity (IC₅₀) | Key Interaction |

|---|---|---|

| Human sEH | 7.2 nM | Urea N–H → Asp³³⁴ hydrogen bond |

| Murine sEH | 8.5 nM | Urea N–H → Asp³³³ hydrogen bond |

Triazole-Cored Analogs

Cu-catalyzed azide-alkyne cycloaddition (CuAAC) with propargylamine-derived intermediates yields 1,2,3-triazole hybrids. These derivatives show enhanced anticancer activity against HepG2 cells (IC₅₀: 2.1–8.7 μM) .

| Derivative | IC₅₀ (HepG2) | Structural Feature |

|---|---|---|

| Triazole-urea | 3.4 μM | 1,2,3-Triazole + urea linkage |

| Sorafenib analog | 6.8 μM | Trifluoromethyl + chloro groups |

Key Research Findings

Scientific Research Applications

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

CTP-(4-OH)-PU belongs to a broader class of N,N′-diarylurea derivatives. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues with Modified Aromatic Substituents

Key Structural Determinants of Activity

- Hydroxyl Group: The 4-hydroxyphenyl group in CTP-(4-OH)-PU enhances hydrogen bonding with cellular targets, improving its apoptotic activity compared to non-hydroxylated analogues like CTPPU .

- Trifluoromethyl Group : The electron-withdrawing CF₃ group increases metabolic stability and bioavailability, a feature shared with Fluazuron and Cloflucarban .

- Heterocyclic Modifications : Compounds such as 11k and 18b (pyridazine derivatives) demonstrate that adding nitrogen-containing heterocycles can alter pharmacokinetics but may reduce specificity .

Biological Activity

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea, also known as TRC-C596195, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

- Molecular Formula : C14H10ClF3N2O2

- Molecular Weight : 330.69 g/mol

- CAS Number : 1129683-83-5

- Purity : >95% (HPLC) .

Research indicates that this compound exhibits a broad spectrum of biological activities primarily through the inhibition of protein synthesis and interference with nucleic acid production. The presence of halogen substituents enhances its interaction with microbial targets, leading to bactericidal effects against various strains .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties:

-

Bacterial Inhibition :

- Exhibits selective activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM for staphylococci and enterococci .

- Bactericidal activity was confirmed against strains such as MRSA (Methicillin-resistant Staphylococcus aureus), showing an ability to reduce biofilm formation significantly .

- Fungal Activity :

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of halogenated derivatives, including the target compound. Results indicated that it inhibited all tested bacterial strains except for Pseudomonas aeruginosa, with notable activity against Escherichia coli and Staphylococcus aureus . The compound's MIC against E. coli was reported at approximately 50 μg/mL.

Study 2: Antifungal Properties

In another investigation focusing on antifungal activity, the compound exhibited a significant reduction in biofilm formation in Candida species, suggesting its potential as a therapeutic agent in treating fungal infections resistant to standard treatments .

Comparative Efficacy Table

| Pathogen Type | MIC (μg/mL) | Biofilm Reduction (%) | Notes |

|---|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Up to 90 | Effective against MRSA |

| Enterococcus spp. | 62.5 - 125 | Moderate | Selective inhibition |

| Escherichia coli | ~50 | High | Significant bactericidal effect |

| Candida tropicalis | N/A | Up to 90 | Effective in biofilm reduction |

Q & A

Q. What is the optimized synthetic route for 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea, and which reaction parameters are critical for yield improvement?

Methodological Answer: The compound is synthesized via a carbamate-amine coupling reaction. Key steps include:

- Dissolving phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate (1.2 mmol) and DABCO (0.2 mmol) in acetonitrile.

- Dropwise addition of 4-aminophenol (1.0 mmol) followed by reflux at 65°C for 1 hour .

Optimization Variables: - Catalyst loading : DABCO (a base) concentration affects reaction kinetics.

- Solvent polarity : Acetonitrile’s aprotic nature facilitates nucleophilic substitution.

- Temperature : Higher temperatures (e.g., 70–80°C) may reduce reaction time but risk side reactions.

Q. Which analytical techniques are most reliable for characterizing this urea derivative?

Methodological Answer:

- NMR Spectroscopy : Confirm substituent positions via and NMR (e.g., aromatic protons at δ 6.5–7.5 ppm).

- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase.

- X-ray Crystallography : Resolve crystal structure for unambiguous confirmation (see analogous urea derivatives in ).

- Mass Spectrometry : Verify molecular weight (e.g., [M+H] peak at m/z 357.7) .

Q. How should researchers evaluate solubility and stability for in vitro assays?

Methodological Answer:

- Solubility Screening : Test in DMSO (stock solution), PBS (pH 7.4), and cell culture media. Precipitates indicate poor aqueous solubility.

- Stability Studies :

- Thermal Stability : Incubate at 25°C and 37°C for 24–72 hours; analyze degradation via HPLC.

- Photostability : Expose to UV-Vis light (300–800 nm) and monitor absorbance changes .

Advanced Research Questions

Q. What mechanistic approaches are used to study its bioactivity, such as enzyme inhibition?

Methodological Answer:

- Serine Protease Assays : Measure IC using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC) and recombinant enzymes. Compare inhibition kinetics to reference compounds like 1-(4-amidinophenyl)-3-(4-chlorophenyl)urea .

- Cellular Apoptosis Assays : Use flow cytometry (Annexin V/PI staining) to assess antiproliferative effects in cancer cell lines .

Q. How can structure-activity relationship (SAR) studies be designed to explore substituent effects?

Methodological Answer:

-

Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing -CF with -OCH or -F) .

-

Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to correlate substituent electronic properties (Hammett σ values) with bioactivity .

-

Data Table :

Substituent (R) IC (Serine Protease, nM) LogP -CF 15.2 3.8 -OCH 28.7 2.9 -F 22.4 3.1

Q. What experimental frameworks assess its environmental fate and ecotoxicological risks?

Methodological Answer:

- Environmental Persistence : Use OECD 307 guidelines to study biodegradation in soil/water systems over 28 days .

- Biotic Transformations : Incubate with liver microsomes (e.g., human CYP450 isoforms) to identify metabolic pathways .

- Trophic Transfer Analysis : Expose Daphnia magna or zebrafish embryos to measure bioaccumulation factors (BCFs) .

Q. How can computational modeling predict its binding affinity for novel targets?

Methodological Answer:

Q. How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

Q. What methodologies elucidate degradation pathways under environmental conditions?

Methodological Answer:

- Advanced Oxidation Processes (AOPs) : Expose to UV/HO and identify byproducts via LC-QTOF-MS .

- Hydrolysis Studies : Monitor pH-dependent degradation (e.g., cleavage of urea moiety at pH >10) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.